5-Aminopyridine-2-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

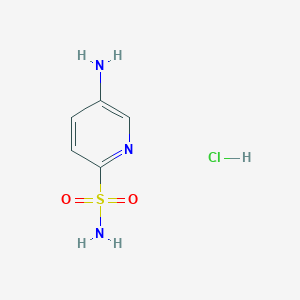

5-aminopyridine-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTCKXAGJNNLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230800-15-2 |

Source

|

| Record name | 5-aminopyridine-2-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Aminopyridine-2-sulfonamide Hydrochloride: A Technical Guide to Scaffold Utility and Derivatization

This technical guide details the structural profile, synthesis, and pharmacological utility of 5-Aminopyridine-2-sulfonamide hydrochloride .

Executive Summary

5-Aminopyridine-2-sulfonamide (5-APS) represents a critical scaffold in medicinal chemistry, functioning as a bioisostere of sulfanilamide . While sulfanilamide contains a benzene core, 5-APS utilizes a pyridine ring, introducing distinct electronic and physicochemical properties—specifically regarding aqueous solubility and pKa—that are advantageous for targeting metalloenzymes like Carbonic Anhydrases (CAs) .

The hydrochloride salt form is the preferred reagent for synthesis and biological testing due to the enhanced stability of the 5-amino group against oxidation and improved water solubility for biological assays. This guide focuses on its role as a "privileged structure" for developing tumor-associated CA inhibitors (CA IX/XII).

Chemical Architecture & Properties[2]

Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position with a sulfonamide group (–SO₂NH₂) and at the C5 position with an amino group (–NH₂).

-

Zinc Binding Group (ZBG): The sulfonamide moiety is the primary pharmacophore. The nitrogen atom (in its deprotonated anion form) coordinates directly to the Zn(II) ion in the active site of Carbonic Anhydrase.

-

Scaffold Geometry: Unlike the benzene ring in sulfanilamide, the pyridine nitrogen (at position 1) introduces a dipole and alters the geometry of the ring substituents.[1] Crystallographic studies (e.g., PDB 4KV0 ) reveal that pyridine sulfonamides often adopt a "tilted" binding conformation within the enzyme active site compared to their benzene counterparts, avoiding steric clashes with residues like Thr200.

-

Derivatization Handle: The C5-amino group is a nucleophile, allowing for the attachment of "tails" (ureas, amides, or alkyl chains) that interact with the hydrophilic/hydrophobic halves of the enzyme active site to confer isoform selectivity.

Physicochemical Data[1]

| Property | Value | Significance |

| CAS Number | 2230800-15-2 (HCl salt) | Specific identifier for the salt form. |

| Molecular Weight | 209.65 g/mol (HCl salt) | Low MW allows for fragment-based drug design. |

| pKa (Sulfonamide) | ~8.5 - 9.0 | Lower than benzene sulfonamides (~10.1), enhancing Zn-binding at physiological pH. |

| Solubility | High (Water/DMSO) | The pyridinium/HCl nature ensures high solubility for assays. |

Chemical Synthesis: The "Nitro-Reduction" Pathway

The most robust synthesis of 5-APS avoids direct electrophilic substitution (which is difficult on the electron-deficient pyridine ring) and instead utilizes nucleophilic aromatic substitution (

Synthesis Logic Diagram

Caption: Step-wise synthesis from 2-chloro-5-nitropyridine via oxidative chlorination and nitro reduction.

Detailed Protocol

Step 1: Thiolation

-

Dissolve 2-chloro-5-nitropyridine (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Reflux for 3 hours to form the isothiouronium salt precipitate.

-

Hydrolyze by adding 10% NaOH solution and refluxing for 1 hour.

-

Acidify with acetic acid to precipitate 5-nitro-2-pyridinethiol .

Step 2: Oxidative Chlorination

-

Suspend the thiol in cold water/acetic acid (0°C).

-

Bubble chlorine gas (Cl₂) through the suspension until the yellow color persists (approx. 30 mins). Caution: Exothermic.

-

Extract the resulting 5-nitro-2-pyridinesulfonyl chloride immediately with dichloromethane (DCM) to prevent hydrolysis.

Step 3: Sulfonamide Formation

-

Add the DCM solution of sulfonyl chloride dropwise to a stirred solution of ammonium hydroxide (28%) at 0°C.

-

Stir for 2 hours. The sulfonamide precipitates or can be extracted.[2]

-

Recrystallize from ethanol to obtain 5-nitropyridine-2-sulfonamide .

Step 4: Reduction & Salt Formation

-

Dissolve the nitro compound in methanol. Add 10% Pd/C catalyst.

-

Stir under H₂ atmosphere (balloon) for 4-6 hours.

-

Filter through Celite to remove catalyst.

-

To the filtrate, add 1M HCl in ether dropwise.

-

Collect the white precipitate (5-APS HCl ) by filtration.

Structure-Activity Relationship (SAR) & Derivatization[1]

The 5-amino group is the primary vector for optimizing biological activity.

SAR Logic Map[1]

Caption: SAR analysis highlighting the N5-amino group as the primary site for structural elaboration.

Key Derivatives[1]

-

Urea Derivatives: Reaction of 5-APS with isocyanates yields ureido-sulfonamides. These are among the most potent CA inhibitors (Ki < 10 nM). The urea moiety acts as a hydrogen bond donor/acceptor with hydrophilic residues (e.g., Gln92) in the CA active site.

-

Amide Derivatives: Acylation with acid chlorides creates stable amides. Bulky lipophilic tails (e.g., 4-fluorobenzoyl) attached here often confer selectivity for membrane-bound isoforms (CA IX/XII) over cytosolic ones.

Biological Applications: Carbonic Anhydrase Inhibition[1][4][5]

Mechanism of Action

5-APS acts as a classical Zinc-binder .

-

The sulfonamide group acts as a weak acid.

-

Upon binding, the N-H proton is lost.

-

The resulting anion coordinates to the Zn(II) ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.

-

The Pyridine Effect: The pyridine nitrogen creates a unique steric profile.[1] In hCA II , the pyridine ring often tilts to avoid steric clash with Thr200 , a feature distinct from benzene sulfonamides. This tilt can be exploited to design inhibitors that fit better into the larger active sites of tumor-associated isoforms.

Experimental Protocol: Stopped-Flow CA Inhibition Assay

To verify the activity of synthesized analogues.

Reagents:

-

Buffer: 20 mM HEPES, pH 7.5, 20 mM Na₂SO₄.

-

Substrate: CO₂ saturated water.

-

Indicator: 0.2 mM Phenol Red.

-

Enzyme: Recombinant hCA II (or IX/XII).

Procedure:

-

Preparation: Incubate the enzyme (final conc. 10 nM) with the inhibitor (dissolved in DMSO, diluted in buffer) for 15 minutes at room temperature.

-

Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water using a stopped-flow instrument (e.g., Applied Photophysics).

-

Detection: Monitor the acidification of the medium by following the absorbance of Phenol Red at 557 nm.

-

Calculation: Determine the initial velocity (

) of the catalyzed reaction. Calculate the

References

-

Caldwell, W. T., & Kornfeld, E. C. (1942). Substituted 2-Sulfonamido-5-aminopyridines.[3][4][5] Journal of the American Chemical Society, 64(7), 1695–1697. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

-

Peat, T. S., et al. (2014). Crystal structure of human carbonic anhydrase II in complex with the 5-(3-tosylureido)pyridine-2-sulfonamide inhibitor. RCSB Protein Data Bank, Entry 4KV0. Link

-

Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1566. Link

-

Koçyiğit-Kaymakçıoğlu, B., et al. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 864–871. Link

Sources

CAS number 64356-57-6 chemical properties.

Title: Technical Monograph: 5-Aminopyridine-2-sulfonamide (CAS 64356-57-6)[1]

Executive Summary

5-Aminopyridine-2-sulfonamide (CAS 64356-57-6) is a critical heterocyclic building block in medicinal chemistry, distinct for its bifunctional nature containing both a primary amine and a sulfonamide moiety on a pyridine scaffold.[1] It serves as a pivotal intermediate in the synthesis of next-generation PI3Kα inhibitors (oncology) and HIV protease inhibitors (antivirals). Its structural versatility allows for selective derivatization at the amino group (forming ureas or amides) while maintaining the sulfonamide pharmacophore essential for hydrogen bonding in active sites.

Physicochemical Profile

The following data aggregates experimental and predicted properties essential for formulation and synthesis planning.

| Property | Value / Description |

| Chemical Name | 5-Aminopyridine-2-sulfonamide |

| CAS Number | 64356-57-6 |

| Molecular Formula | C₅H₅N₃O₂S |

| Molecular Weight | 173.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 218–222 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |

| pKa (Sulfonamide) | ~10.1 (Acidic NH) |

| pKa (Pyridine N) | ~3.5 (Basic N) |

| Storage Conditions | Inert atmosphere, 2–8°C, protect from light |

Synthetic Pathways & Manufacturing

The synthesis of CAS 64356-57-6 and its downstream utilization requires precise control over regioselectivity due to the competing nucleophilicity of the pyridine nitrogen and the exocyclic amine.

A. Industrial Preparation (Upstream)

The most scalable route proceeds from 2-chloro-5-nitropyridine , utilizing nucleophilic aromatic substitution followed by functional group interconversion.

Step-by-Step Logic:

-

Nucleophilic Displacement: 2-Chloro-5-nitropyridine is reacted with sodium benzylthiolate or thiourea to introduce the sulfur linkage.

-

Oxidative Chlorination: The resulting sulfide is oxidized (using Cl₂/AcOH or H₂O₂) to 5-nitropyridine-2-sulfonyl chloride .

-

Amidation: Reaction with aqueous ammonia yields 5-nitropyridine-2-sulfonamide .

-

Reduction: Selective reduction of the nitro group (H₂/Pd-C or Fe/NH₄Cl) yields the final 5-aminopyridine-2-sulfonamide .

B. Application Protocol: Synthesis of PI3Kα Inhibitor Urea Derivatives

Source: WO2022265993A1 (Urea derivatives for cancer treatment)

This protocol demonstrates the use of CAS 64356-57-6 to generate a urea linkage, a common motif in kinase inhibitors to engage the hinge region of the ATP-binding pocket.

Reagents:

-

5-Aminopyridine-2-sulfonamide (1.0 eq)

-

Phenyl carbonochloridate (1.5 eq)

-

Pyridine (Base, 2.0 eq)

-

Dichloromethane (DCM, Solvent)

Protocol:

-

Preparation: Dissolve 5-aminopyridine-2-sulfonamide (100 mg, 0.476 mmol) and pyridine (75.2 mg, 0.952 mmol) in anhydrous DCM (10 mL) under N₂ atmosphere.

-

Activation: Cool the mixture to 0 °C . Dropwise add phenyl carbonochloridate (111.8 mg, 0.714 mmol).[2]

-

Reaction: Allow the mixture to warm to 25 °C and stir for 1 hour . Monitor by LC-MS for the disappearance of the starting amine (m/z 174).

-

Workup: Quench with water (30 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Result: The resulting phenyl carbamate intermediate is then reacted with a second amine (e.g., a functionalized piperidine) to form the unsymmetrical urea.

C. Visualization of Synthetic Logic

Caption: Synthetic flow from commodity precursor to CAS 64356-57-6 and its conversion into a bioactive urea-based kinase inhibitor.

Analytical Characterization

To ensure the integrity of CAS 64356-57-6 before use in GMP or GLP workflows, the following specifications must be met.

| Method | Acceptance Criteria / Parameters |

| HPLC Purity | >98.0% (AUC) at 254 nm. Column: C18 (4.6 x 150 mm, 5 µm). Mobile Phase: ACN/Water (0.1% TFA). Gradient: 5-95% B over 20 min. |

| ¹H-NMR (DMSO-d₆) | δ 8.05 (d, 1H, H-6), 7.60 (d, 1H, H-3), 7.05 (dd, 1H, H-4), 7.10 (s, 2H, SO₂NH₂), 6.20 (s, 2H, NH₂). Note: Sulfonamide protons are exchangeable. |

| LC-MS (ESI+) | [M+H]⁺ = 174.03. Consistent with C₅H₅N₃O₂S.[1] |

| Residual Solvents | DCM < 600 ppm; Ethyl Acetate < 5000 ppm (ICH Q3C limits). |

Biological Applications & Mechanism

Primary Domain: Oncology (PI3Kα Inhibition)

CAS 64356-57-6 is a scaffold for inhibitors of Phosphatidylinositol 3-kinase alpha (PI3Kα) , a key enzyme in the PI3K/AKT/mTOR pathway often mutated in breast and colorectal cancers.

-

Mechanism: The sulfonamide group forms critical hydrogen bonds with the amino acid residues (often Valine or Lysine) in the ATP-binding pocket of the kinase. The 5-amino group serves as the attachment point for the "tail" of the inhibitor, which extends into the solvent-exposed region to tune selectivity and solubility.

-

Significance: Selective inhibition prevents the phosphorylation of PIP2 to PIP3, thereby arresting downstream signaling that drives tumor proliferation.

Secondary Domain: Antivirals (HIV Protease)

Historically, this sulfonamide motif has been utilized in the design of non-peptidic HIV protease inhibitors, where the sulfonamide acts as a transition-state mimic or a rigid linker positioning hydrophobic groups into the S1/S2 subsites of the viral protease.

Caption: Mechanism of Action: The inhibitor blocks PI3Kα, preventing the PIP2->PIP3 conversion and halting the oncogenic AKT/mTOR cascade.

Stability & Safety (HSE)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use in a fume hood. The sulfonamide group can cause hypersensitivity in susceptible individuals (sulfa allergy cross-reactivity is possible but rare with non-arylamine sulfonamides; however, this molecule is an arylamine analog).

-

Stability: Stable under normal conditions. Avoid strong oxidizing agents. The amino group is susceptible to oxidation if left in solution for extended periods without inert gas protection.

References

-

PubChem. (2025). 5-Aminopyridine-2-sulfonamide (CID 22313850).[1] National Library of Medicine. [Link]

- Google Patents. (2022).

- Google Patents. (2001).

-

ChEMBL. (2025). CHEMBL3099281 - 5-Aminopyridine-2-sulfonamide.[1][3] EMBL-EBI. [Link]

Sources

Technical Guide: Therapeutic Applications of Aminopyridine Sulfonamides

Executive Summary

Aminopyridine sulfonamides represent a privileged medicinal scaffold characterized by the fusion of a pyridine ring (bearing an exocyclic amine) and a sulfonamide moiety (

This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic applications, and validated experimental protocols for developing aminopyridine sulfonamides.

Structural Activity Relationship (SAR) & Pharmacophore Mechanics

The therapeutic versatility of aminopyridine sulfonamides stems from three physicochemical pillars:

-

Acidity Modulation (pKa Control): The pyridine ring acts as an electron-withdrawing group (EWG) relative to a benzene ring. This lowers the pKa of the sulfonamide

(typically to the 6.0–7.5 range), allowing the molecule to exist as a mono-anion at physiological pH. This is critical for mimicking the transition states of phosphate transfer in kinase active sites. -

Hinge Binding Geometry: In kinase inhibitors, the pyridine nitrogen often serves as a hydrogen bond acceptor, while the sulfonamide oxygen or nitrogen acts as a donor/acceptor pair, effectively anchoring the molecule to the ATP-binding hinge region (e.g., Val851 in PI3K

). -

Solubility & Metabolic Stability: The pyridine nitrogen improves aqueous solubility compared to carbocyclic analogs. Furthermore, the sulfonamide linkage is generally resistant to rapid metabolic hydrolysis, though oxidative metabolism at the pyridine ring is a parameter to monitor.

Key Pharmacophore Interactions

-

Pyridine Nitrogen (

): H-bond Acceptor (Interaction with backbone NH). -

Sulfonamide Nitrogen (

): H-bond Donor (Interaction with backbone Carbonyl). -

Sulfonyl Group (

): H-bond Acceptor network and geometry rigidification.

Oncology: Dual PI3K/mTOR Inhibition[2][3][4]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is frequently dysregulated in human cancers.[2] Aminopyridine sulfonamides have emerged as potent ATP-competitive inhibitors.

Mechanism of Action

These compounds bind to the ATP-binding pocket of the p110 catalytic subunit of PI3K. The sulfonamide moiety mimics the phosphate group of ATP, while the aminopyridine core occupies the adenine-binding pocket. By blocking ATP access, they prevent the phosphorylation of PIP2 to PIP3, thereby silencing the downstream survival signaling.

Signaling Pathway Blockade (Visualization)

Figure 1: Mechanism of Dual PI3K/mTOR inhibition.[3] The aminopyridine sulfonamide (Red Hexagon) acts as a dual clamp, preventing signal transduction at both the PI3K and mTOR nodes.

Neurology: NaV1.7 Inhibition for Pain Management[6][7]

Voltage-gated sodium channels (NaV) are critical for action potential generation.[4] The NaV1.7 isoform is highly expressed in nociceptors (pain-sensing neurons).

Therapeutic Rationale

Gain-of-function mutations in SCN9A (encoding NaV1.7) cause erythromelalgia (extreme pain), while loss-of-function leads to insensitivity to pain. This validates NaV1.7 as a non-opioid pain target.[4]

-

Role of Aminopyridine Sulfonamides: Aryl sulfonamides bind to the voltage-sensing domain (VSD) of NaV1.7, stabilizing the channel in a non-conducting (inactivated) state. The aminopyridine variant is often utilized to optimize the lipophilicity-ligand efficiency (LLE) profile, ensuring the drug can penetrate the nerve sheath while maintaining selectivity over the cardiac NaV1.5 channel.

Experimental Protocols

Protocol A: Synthesis of N-(pyridin-2-yl)benzenesulfonamide

A robust, self-validating method for coupling aminopyridines with sulfonyl chlorides.[1]

Reagents:

-

2-Aminopyridine (1.0 equiv)

-

Arylsulfonyl chloride (1.2 equiv)

-

Pyridine (Solvent & Base, anhydrous)

-

Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). This prevents hydrolysis of the sulfonyl chloride. -

Dissolution: Dissolve 2-aminopyridine (e.g., 10 mmol) in anhydrous pyridine (5–10 mL).

-

Addition: Cool the solution to 0°C (Ice bath). Add the arylsulfonyl chloride dropwise over 15 minutes. Control: Exotherm indicates reaction initiation.

-

Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours.

-

Validation Point: Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The starting amine spot (low Rf, stains with Ninhydrin) must disappear.

-

-

Quenching: Pour the reaction mixture into ice-cold water (50 mL). Stir vigorously.

-

Isolation:

-

If Solid: Filter the precipitate, wash with cold water and dilute HCl (to remove residual pyridine).

-

If Oil: Extract with DCM (3x), wash organic layer with 1M HCl, Brine, dry over

.

-

-

Purification: Recrystallize from Ethanol or perform Flash Chromatography.

Synthesis Workflow Visualization

Figure 2: Synthetic workflow for N-(pyridin-2-yl)sulfonamide generation. The TLC validation step is critical to ensure complete consumption of the amine precursor.

Protocol B: ADP-Glo™ Kinase Assay (PI3K Inhibition)

A bioluminescent assay to quantify kinase activity.

Reagents:

-

Recombinant PI3K

enzyme. -

PIP2:PS lipid substrate.

-

Ultra-pure ATP.

-

ADP-Glo Reagent & Kinase Detection Reagent (Promega).

Method:

-

Compound Prep: Prepare 3x serial dilutions of the aminopyridine sulfonamide in DMSO.

-

Enzyme Reaction: Incubate kinase (2 ng/well), substrate, and compound in reaction buffer for 60 mins at RT.

-

Depletion: Add ADP-Glo Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 mins.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

-

Readout: Measure Luminescence (RLU).

-

Analysis: Plot RLU vs. log[Concentration] to determine

.-

Validation: Z-factor must be > 0.5. Use Staurosporine as a positive control.

-

Comparative Data: Selectivity Profiles

The following table summarizes the selectivity challenges and SAR improvements for aminopyridine sulfonamides in oncology vs. pain.

| Parameter | Oncology (PI3K Target) | Pain (NaV1.7 Target) |

| Primary Interaction | Hinge Region (ATP Pocket) | Voltage Sensing Domain (VSD) |

| Critical SAR Feature | H-bond acceptor at Pyridine N | Lipophilicity (LogD > 2.0) for nerve penetration |

| Selectivity Risk | mTOR (often desired), PI3K | NaV1.5 (Cardiac toxicity risk) |

| Metabolic Liability | N-oxidation of pyridine | Sulfonamide hydrolysis (rare), CYP inhibition |

References

-

Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Source: Bioorganic & Medicinal Chemistry Letters (Elsevier). URL:[Link]

-

Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Source: ACS Medicinal Chemistry Letters. URL:[Link]

-

Recent advances in small molecule Nav1.7 inhibitors for cancer pain management. Source: Bioorganic Chemistry (via NIH/PubMed). URL:[Link]

-

Protocol: Preparation of N-(pyridin-2-yl) Substituted Benzene Sulfonamide. Source: Bio-protocol / BenchChem Application Notes. URL:[Link] (General Protocol Access)

-

Targeting Nav Channels for Pain Relief: Structural Insights and Therapeutic Opportunities. Source: Molecules (MDPI).[5] URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | MDPI [mdpi.com]

- 4. Targeting Nav Channels for Pain Relief: Structural Insights and Therapeutic Opportunities [mdpi.com]

- 5. bio-protocol.org [bio-protocol.org]

Methodological & Application

How to use 5-Aminopyridine-2-sulfonamide hydrochloride in drug discovery.

Application Note: AN-2026-CAI Strategic Utilization of 5-Aminopyridine-2-sulfonamide Hydrochloride in Carbonic Anhydrase Inhibitor Design

Introduction: The "Head-and-Tail" Scaffold

5-Aminopyridine-2-sulfonamide hydrochloride (CAS: 75908-66-0) represents a "privileged structure" in the design of Carbonic Anhydrase Inhibitors (CAIs). In the context of fragment-based drug discovery (FBDD) and lead optimization, this molecule serves a dual function defined by the "Head-and-Tail" pharmacophore model:

-

The Head (Zinc Binding Group - ZBG): The primary sulfonamide (-SO₂NH₂) at position 2 is the canonical anchor. It coordinates directly to the Zinc(II) ion within the enzyme's active site, a mechanism validated by clinically successful drugs like Acetazolamide and Dorzolamide.

-

The Tail (Growth Vector): The amino group (-NH₂) at position 5 serves as a chemical handle. It allows medicinal chemists to attach diverse "tails" (lipophilic, hydrophilic, or bulky groups) to probe the variable regions of the active site, thereby tuning isozyme selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).

This guide details the protocols for chemically derivatizing this scaffold and validating the resulting hits using enzymatic assays.

Mechanism of Action & Structural Biology

The therapeutic efficacy of sulfonamides hinges on their ability to displace the zinc-bound water molecule/hydroxide ion (Zn-OH⁻) essential for the catalytic hydration of CO₂.[1]

Key Interaction: The deprotonated sulfonamide nitrogen acts as a monodentate ligand, coordinating to the Zn(II) ion in a tetrahedral geometry. The pyridine ring acts as a bioisostere of benzene (found in sulfanilamide), improving water solubility and altering the pKa of the sulfonamide group to optimize ionization at physiological pH.

Visualizing the Pathway: The following diagram illustrates the inhibition mechanism and the logic of the "Tail Approach" for selectivity.

Figure 1: Mechanism of Action.[1][2][3] The sulfonamide displaces the catalytic water molecule, while the 5-position tail extends to interact with non-conserved residues, driving selectivity.

Chemical Protocol: Derivatization of the 5-Amino Vector

Objective: To synthesize a library of sulfonamide derivatives via amide coupling at the 5-amino position. Challenge: The starting material is a hydrochloride salt. The 5-amino group is nucleophilic, but the sulfonamide nitrogen is electron-poor and generally non-reactive under standard coupling conditions, allowing for chemoselective modification without protection.

Protocol: Amide Coupling via HATU Activation

Reagents:

-

Scaffold: 5-Aminopyridine-2-sulfonamide HCl (1.0 eq)

-

Carboxylic Acid (Tail): R-COOH (1.1 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: Anhydrous DMF or DMAc (Due to low solubility of the zwitterionic scaffold in DCM).

Step-by-Step Procedure:

-

Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (concentration ~0.2 M). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

-

Scaffold Preparation: In a separate vial, suspend 5-Aminopyridine-2-sulfonamide HCl (1.0 eq) in DMF. Add DIPEA (2.0 eq) to neutralize the HCl salt and liberate the free amine. Note: The solution may turn slightly yellow.

-

Coupling: Transfer the activated acid solution to the scaffold suspension dropwise.

-

Reaction: Stir the mixture at RT for 4–12 hours. Monitor via LC-MS.

-

Target Mass: [M+H]⁺ = MW(Acid) + MW(Scaffold) - 18 (H₂O).

-

-

Work-up:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.

-

Critical: If the product is very polar (due to the sulfonamide), it may remain in the aqueous phase. In this case, evaporate DMF directly and purify via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

-

Biological Protocol: High-Throughput Enzyme Inhibition Assay

While the Stopped-Flow CO₂ Hydration assay is the gold standard for kinetics, the Esterase Activity Assay using p-Nitrophenyl Acetate (4-NPA) is the industry standard for high-throughput screening (HTS) of CAIs due to its simplicity and cost-effectiveness.

Assay Principle

Carbonic Anhydrase catalyzes the hydrolysis of 4-NPA to p-nitrophenol (4-NP) and acetate. 4-NP is a yellow chromophore with strong absorbance at 405 nm.[4] Inhibitors decrease the rate of color formation.[4]

Materials

-

Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II) or IX (hCA IX).

-

Substrate: 4-Nitrophenyl acetate (4-NPA) (Stock: 100 mM in Acetonitrile).

-

Buffer: 50 mM Tris-HCl, pH 7.4 (Physiological pH is critical).

-

Control Inhibitor: Acetazolamide (Standard IC₅₀ ~10–20 nM).

Step-by-Step Protocol (96-Well Format)

-

Preparation:

-

Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Prepare Enzyme Solution: Dilute hCA to a concentration that yields linear velocity for 15 minutes (typically 100–200 nM final).

-

Prepare Substrate Solution: Dilute 4-NPA stock to 3 mM in Assay Buffer (freshly prepared).

-

-

Plate Setup:

-

Blank: 10 µL DMSO + 90 µL Buffer + 100 µL Substrate (No Enzyme).

-

Positive Control (100% Activity): 10 µL DMSO + 90 µL Enzyme + 100 µL Substrate.

-

Test Wells: 10 µL Inhibitor (in DMSO) + 90 µL Enzyme.

-

-

Incubation:

-

Incubate the Plate (Inhibitor + Enzyme) at 25°C for 10 minutes to allow equilibrium binding.

-

-

Initiation:

-

Add 100 µL of Substrate Solution to all wells using a multichannel pipette.

-

-

Measurement:

-

Immediately read Absorbance at 405 nm in kinetic mode (every 30 seconds for 15 minutes).

-

-

Data Analysis:

-

Calculate the initial velocity (

) from the linear portion of the curve. -

Determine % Inhibition:

-

Fit data to a sigmoidal dose-response equation to determine IC₅₀.

-

Data Interpretation & SAR Analysis

When analyzing data derived from 5-Aminopyridine-2-sulfonamide derivatives, organize results to highlight selectivity ratios.

Table 1: Representative Data Structure for SAR Analysis

| Compound ID | R-Group (Tail) | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | Selectivity (II/IX) |

| Ref | Acetazolamide | 250 | 12 | 25 | 0.48 |

| APS-01 | (None - Scaffold) | >10,000 | 150 | 180 | 0.83 |

| APS-02 | Benzamide | 5,000 | 8.5 | 45 | 0.19 |

| APS-03 | 4-Fluorobenzamide | 4,200 | 2.1 | 15 | 0.14 |

| APS-04 | Ureido-tail | >10,000 | 350 | 4.2 | 83.3 |

Expert Insight:

-

APS-01 (The Scaffold): Shows moderate activity. It fits the active site but lacks the "tail" interactions needed for high potency.

-

APS-03: A lipophilic tail often increases potency against hCA II (cytosolic).

-

APS-04: Introduction of polar/bulky tails (like ureas) often disrupts binding in the constricted hCA II active site while accommodating the wider hCA IX active site, leading to Tumor Selectivity .

Workflow Summary

Figure 2: Iterative cycle of CAI development using the 5-aminopyridine-2-sulfonamide scaffold.

References

-

Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][5][6] Nature Reviews Drug Discovery, 7(2), 168-181.

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.

-

Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for the design of specific inhibitors. Bioorganic & Medicinal Chemistry Letters, 22, 1560-1565.

-

Verpoorte, J. A., et al. (1967). Esterase activity of human carbonic anhydrase B and C. Journal of Biological Chemistry, 242, 4221-4229.

Sources

Topic: Experimental Design for Testing the Biological Activity of Sulfonamides

An Application Note and Protocol Guide for Researchers

Introduction: Beyond the Antibacterial Dawn

The sulfonamides, or "sulfa drugs," hold a distinguished position in the history of medicine as the first class of broadly effective systemic antimicrobial agents, heralding the dawn of the antibiotic era.[1][2] First synthesized as derivatives of coal-tar dyes, their discovery fundamentally changed the treatment of bacterial infections.[1] While their initial fame came from their antibacterial properties, the versatile sulfonamide scaffold (R-SO₂NH-R') has since been proven to be a privileged structure in medicinal chemistry. This has led to the development of drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and potent enzyme inhibitory functions.[3][4][5]

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[6][7] This pathway is absent in humans, who obtain folate from their diet, providing a selective target.[7] However, the sulfonamide group's ability to bind to metalloenzymes has also made it a cornerstone for developing inhibitors of other critical enzymes, most notably the zinc-containing carbonic anhydrases.[3][5]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring that the protocols described are part of a self-validating system. We will explore the core principles of experimental design and provide detailed, field-proven protocols to rigorously evaluate the primary biological activities of novel sulfonamide-based compounds.

Core Principles for Robust Experimental Design

A successful investigation into the bioactivity of a compound hinges on a meticulously planned experimental design. Ad-hoc or poorly controlled experiments can lead to irreproducible results and wasted resources.[8] Adopting a systematic approach, such as the Design of Experiments (DoE) methodology, allows for the efficient investigation of multiple factors at once, leading to more robust and reliable data.[9][10][11]

Pillar 1: Hypothesis-Driven Model Selection The first step is to define a clear, testable hypothesis. Are you screening for broad antibacterial activity, or are you targeting a specific enzyme isoform? Your hypothesis will dictate the choice of experimental model.

-

In Vitro Models: These are essential for initial screening, mechanistic studies, and establishing direct compound effects in a controlled environment.[12][13] They include isolated enzymes, bacterial cultures, and mammalian cell lines. They are generally high-throughput and cost-effective.[14]

-

In Vivo Models: These are necessary for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole, living organism.[13] Animal models, such as mice, provide a complex physiological context that in vitro systems cannot replicate.[12][15] The goal is often to bridge in vitro data to a more clinically relevant setting.[16]

Pillar 2: The Non-Negotiable Role of Controls Every protocol must be a self-validating system. This is achieved through the rigorous use of controls to minimize bias and ensure the observed effects are due to the test compound.[8][17]

-

Positive Control: A known active compound (e.g., sulfamethoxazole for antibacterial assays, acetazolamide for carbonic anhydrase inhibition) that validates the assay is performing correctly.[8]

-

Negative Control: An inactive compound or the absence of the test article to establish a baseline for no effect.[8]

-

Vehicle Control: The solvent (e.g., DMSO) used to dissolve the test compound, administered at the same final concentration as in the experimental wells. This is critical to ensure the solvent itself has no biological effect.[8]

Pillar 3: Quantifying Potency with Dose-Response Analysis Biological activity is concentration-dependent. Testing at a single high concentration can be misleading. A dose-response curve, generated by testing a range of compound concentrations, is essential for quantifying potency. From this curve, key parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) are derived, providing a quantitative measure for comparing compounds.

Section 1: Assessment of Antibacterial Activity

The foundational activity of sulfonamides is their ability to inhibit bacterial growth by targeting folate biosynthesis.

Mechanism of Action: Competitive Inhibition of DHPS Bacteria synthesize folate de novo using para-aminobenzoic acid (PABA). Sulfonamides are structurally similar to PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), preventing the synthesis of dihydropteroate, a crucial precursor to folic acid.[3][7][18] This disruption halts the production of nucleotides and amino acids, leading to a bacteriostatic effect where bacterial growth and multiplication are inhibited.[1][6]

Caption: Sulfonamides competitively inhibit the DHPS enzyme.

Protocol 1.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19]

Materials:

-

Test sulfonamide compounds and a reference antibiotic (e.g., Sulfamethoxazole).

-

Mueller-Hinton Broth (MHB), cation-adjusted.[20]

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[20]

-

Sterile 96-well microtiter plates with flat bottoms.[21]

-

Dimethyl sulfoxide (DMSO) for compound dissolution.

-

0.5 McFarland turbidity standard.

-

Spectrophotometer or microplate reader.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[22]

-

-

Preparation of Sulfonamide Dilutions:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).[20]

-

In a 96-well plate, perform a two-fold serial dilution. Add 100 µL of MHB to wells 2 through 11.

-

Add 200 µL of the highest concentration of the drug (prepared in MHB) to well 1.

-

Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard the final 100 µL from well 10.[20]

-

Well 11 serves as the growth control (inoculum, no drug), and well 12 serves as the sterility control (MHB only).[20]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[22]

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.[21]

-

Data Presentation: Example MIC Values

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Sulfonamide A | 16 | 64 |

| Sulfonamide B | 8 | 32 |

| Sulfonamide C | >128 | >128 |

| Sulfamethoxazole | 4 | 16 |

Section 2: Assessment of Carbonic Anhydrase (CA) Inhibition

Many non-antibacterial sulfonamides are designed as potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes involved in numerous physiological processes.[23][24]

Protocol 2.1: Colorimetric Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), to produce the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically.[23]

Materials:

-

Human carbonic anhydrase II (hCA II) enzyme.

-

Test sulfonamide compounds and a reference inhibitor (e.g., Acetazolamide).[25]

-

Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4).[23]

-

Substrate: p-nitrophenyl acetate (pNPA).

-

Sterile 96-well clear, flat-bottom plates.

-

Microplate reader capable of kinetic measurements at 405 nm.[25]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of hCA II in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.[23]

-

Prepare a 3 mM solution of pNPA. Dissolve pNPA in a minimal amount of acetonitrile before diluting with assay buffer. Prepare this solution fresh daily.[23]

-

Prepare serial dilutions of the test sulfonamides and reference inhibitor in the assay buffer.

-

-

Assay Setup (Final Volume 200 µL):

-

Blank Wells: 190 µL Assay Buffer + 10 µL Substrate Solution.

-

Enzyme Control Wells (100% activity): 170 µL Assay Buffer + 10 µL hCA II solution + 10 µL Vehicle.

-

Inhibitor Wells: 170 µL Assay Buffer + 10 µL hCA II solution + 10 µL of test compound dilution.[23]

-

-

Pre-incubation:

-

Mix the contents of the wells and pre-incubate the plate at room temperature or 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[20]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

-

Caption: General workflow for the carbonic anhydrase inhibition assay.

Section 3: Assessment of Anti-inflammatory Activity

Inflammation is a complex biological response, and its modulation is a key therapeutic strategy. In vitro assays provide a valuable first pass for identifying potential anti-inflammatory agents.[14]

Protocol 3.1: Inhibition of Nitric Oxide (NO) in LPS-Stimulated Macrophages

This cell-based assay measures the ability of a compound to reduce the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[27]

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.[13]

-

Lipopolysaccharide (LPS) from E. coli.

-

Griess Reagent System.

-

Test sulfonamides and a reference drug (e.g., Dexamethasone).

-

Sterile 96-well cell culture plates.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Remove the culture medium. Pre-treat the cells with various non-toxic concentrations of the test sulfonamides for 1-2 hours.[13] (Note: Determine non-toxic concentrations beforehand using a cytotoxicity assay like the one in Section 4).

-

-

Inflammatory Stimulation:

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

-

-

Measurement of Nitrite:

-

After incubation, collect the cell culture supernatants.[13]

-

In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Sulfanilamide solution (Part 1 of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part 2 of Griess Reagent) and incubate for another 5-10 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample and determine the percentage of NO production inhibition relative to the LPS-only treated cells.

-

Section 4: Assessment of Cytotoxicity

A critical control in any bioactivity screen is to assess the compound's general cytotoxicity. This ensures that the observed effects (e.g., inhibition of bacterial growth or NO production) are due to a specific mechanism and not simply because the compound is killing the cells.[28]

Protocol 4.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[28][29]

Caption: A generalized workflow for in vitro cytotoxicity testing.[28]

Materials:

-

Mammalian cell line (e.g., HepG2 for liver toxicity, or the same cell line used in other assays like RAW 264.7).

-

Complete cell culture medium.

-

Test sulfonamide compounds.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well cell culture plates.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[30]

-

-

Compound Treatment:

-

Prepare logarithmic serial dilutions of the test compounds in culture medium.[29]

-

Remove the old medium from the wells and replace it with the medium containing the various concentrations of sulfonamides. Include untreated and vehicle controls.

-

Incubate for a specified period, typically 48 to 72 hours.[28]

-

-

MTT Addition and Incubation:

-

After the treatment incubation, add MTT solution (final concentration ~0.5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[30]

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[28][30]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.[20]

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-570 nm.[28][30]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC₅₀ value (the concentration that causes a 50% reduction in cell viability) from the dose-response curve.[28]

-

Data Presentation: Example Cytotoxicity IC₅₀ Values

| Compound | HepG2 IC₅₀ (µM) | RAW 264.7 IC₅₀ (µM) |

| Sulfonamide A | >100 | >100 |

| Sulfonamide B | 75.2 | 98.1 |

| Sulfonamide C | 12.5 | 8.9 |

| Doxorubicin | 0.8 | 1.2 |

Conclusion

The sulfonamide scaffold remains a remarkably fruitful starting point for drug discovery. A rigorous, multi-faceted approach to experimental design is paramount to successfully characterizing the biological activities of novel derivatives. The protocols outlined in this guide provide a robust framework for a tiered screening cascade, beginning with high-throughput in vitro assays to assess antibacterial efficacy, specific enzyme inhibition, anti-inflammatory potential, and essential cytotoxicity. By understanding the "why" behind each step and incorporating stringent controls, researchers can generate high-quality, reproducible data, enabling confident decision-making in the advancement of new therapeutic agents.

References

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

-

Baca, A. M., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry. Retrieved from [Link]

-

Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

-

Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Retrieved from [Link]

-

Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Retrieved from [Link]

-

Baca, A. M., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. Retrieved from [Link]

-

IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Retrieved from [Link]

-

Graham, P. (n.d.). Antibacterial sulfonamides. Retrieved from [Link]

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

-

Ullah, H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

-

El-Malah, A. A., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Retrieved from [Link]

-

Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Retrieved from [Link]

-

Khan, S. A., & Yusuf, M. (2016). Biological activities of sulfonamides. ResearchGate. Retrieved from [Link]

-

Khan, S. A., & Yusuf, M. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Scharf, S. (2018). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. ResearchGate. Retrieved from [Link]

-

Zak, O. (1986). Animal models in the evaluation of antimicrobial agents. ASM Journals. Retrieved from [Link]

-

Li, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. PMC. Retrieved from [Link]

-

KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

-

Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Retrieved from [Link]

-

Nikitina, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Retrieved from [Link]

-

Park, H. J., et al. (2014). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. PMC. Retrieved from [Link]

-

NC3Rs. (n.d.). Key elements of a well-designed experiment. Retrieved from [Link]

-

Sadeghi-aliabadi, H., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC. Retrieved from [Link]

-

Al-Zahrani, A. A., et al. (2024). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Retrieved from [Link]

-

Zhao, Y., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. PMC. Retrieved from [Link]

-

SPT Labtech. (n.d.). Design of Experiments (DoE). Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

-

Carazo, A. F., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. Retrieved from [Link]

-

Bouyahya, A., et al. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Retrieved from [Link]

-

Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology. Retrieved from [Link]

-

Dennis, C. A., et al. (2007). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. PMC. Retrieved from [Link]

-

Parker, N., et al. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts. Retrieved from [Link]

-

Aragen Life Sciences. (2024). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. Retrieved from [Link]

-

Chen, Y., et al. (2020). Experimental design of the antibacterial test. ResearchGate. Retrieved from [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Er, J. C., & Liew, C. V. (2025). Advanced Experiment Design Strategies for Drug Development. ResearchGate. Retrieved from [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajchem-b.com [ajchem-b.com]

- 6. study.com [study.com]

- 7. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 8. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]

- 9. sptlabtech.com [sptlabtech.com]

- 10. Boost Drug Development: DoE for Optimizing Pharma Processes & Bio Experiments - Aragen Life Sciences [aragen.com]

- 11. researchgate.net [researchgate.net]

- 12. ibtbioservices.com [ibtbioservices.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. journalajrb.com [journalajrb.com]

- 15. vibiosphen.com [vibiosphen.com]

- 16. researchgate.net [researchgate.net]

- 17. Key elements of a well-designed experiment | NC3Rs [nc3rs.org.uk]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bio.libretexts.org [bio.libretexts.org]

- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. assaygenie.com [assaygenie.com]

- 26. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]

- 27. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of Sulfonamide Residues in Animal Matrices via LC-MS/MS

Abstract & Scope

Sulfonamides are widely used veterinary antibiotics for treating bacterial and protozoal infections. Due to concerns regarding antimicrobial resistance and allergic reactions in humans, regulatory bodies have established strict Maximum Residue Limits (MRLs). The European Union (Commission Regulation No 37/2010) and the FDA set a combined MRL of 100 µg/kg (ppb) for total sulfonamides in muscle, fat, liver, kidney, and milk.

This Application Note details a robust, high-throughput protocol for the quantification of 10+ sulfonamide residues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike traditional methods relying on time-consuming Liquid-Liquid Extraction (LLE), this protocol utilizes a Modified QuEChERS approach optimized for polar analytes in complex protein matrices.

Target Analytes: Sulfadiazine, Sulfathiazole, Sulfamerazine, Sulfamethazine, Sulfamethoxazole, Sulfadimethoxine, Sulfapyridine, and others.

Scientific Rationale & Experimental Design

The Challenge: Protein Binding & Matrix Interference

Sulfonamides exhibit significant protein binding in tissues like liver and kidney. Standard neutral extraction often yields poor recovery (<60%).

-

Solution: We utilize Acidified Acetonitrile (1% Acetic Acid) . The acid disrupts protein-drug interactions, releasing bound sulfonamides into the organic phase, while acetonitrile precipitates proteins, acting as a primary cleanup step.

The Cleanup: Dispersive SPE (dSPE)

Traditional Solid Phase Extraction (SPE) cartridges are expensive and slow. This protocol uses dSPE with specific sorbents:

-

PSA (Primary Secondary Amine): Removes fatty acids and sugars.

-

C18: Removes non-polar lipids (critical for high-fat matrices like skin/fat).

-

Magnesium Sulfate: Removes residual water to improve LC peak shape.

Detection: LC-MS/MS

Fluorescence detection (HPLC-FLD) requires derivatization, introducing variability. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high specificity without derivatization, meeting the EU identification points criteria (1 precursor, 2 product ions).

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the modified QuEChERS extraction.

Figure 1: Modified QuEChERS extraction workflow optimizing cleanup based on tissue lipid content.

Detailed Protocol

Reagents & Standards

-

Extraction Solvent: Acetonitrile (HPLC Grade) containing 1% (v/v) Glacial Acetic Acid.

-

QuEChERS Salts: 4 g MgSO4 (anhydrous), 1 g NaCl.

-

Internal Standard (IS): Sulfamethoxazole-d4 or Sulfapyridine-13C6 (Concentration: 100 ng/mL in Methanol).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Sample Preparation Steps

-

Homogenization: Grind semi-frozen tissue (muscle, liver) into a fine paste.

-

Weighing: Weigh 2.0 g (± 0.05 g) of sample into a 50 mL centrifuge tube.

-

IS Addition: Add 100 µL of Internal Standard solution. Vortex and equilibrate for 10 mins.

-

Extraction: Add 10 mL of Extraction Solvent . Vortex for 1 min, then shake vigorously for 10 mins (mechanical shaker recommended).

-

Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Critical: Add salts after solvent to prevent clumping. Shake immediately and vigorously for 1 min.

-

Centrifugation: Centrifuge at 4000 rpm for 5 mins at 4°C.

-

Cleanup (dSPE): Transfer 1 mL of the supernatant into a 2 mL dSPE tube containing:

-

General: 150 mg MgSO4, 25 mg PSA.

-

For Liver/Fat: Add 25 mg C18 to the above.

-

-

Final Spin: Vortex 30s, Centrifuge 1 min at >5000 rpm.

-

Filtration: Transfer supernatant through a 0.2 µm PTFE syringe filter into an LC vial.

Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temp: 40°C.

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |

| 0.00 | 95 | 5 |

| 0.50 | 95 | 5 |

| 6.00 | 10 | 90 |

| 7.00 | 10 | 90 |

| 7.10 | 95 | 5 |

| 9.00 | 95 | 5 |

Mass Spectrometry Parameters

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 350°C.

MRM Transitions Table: Note: The first transition is for Quantitation (Quant), the second for Confirmation (Qual).

| Analyte | Precursor Ion (m/z) | Quant Ion (m/z) | Qual Ion (m/z) | Collision Energy (V) |

| Sulfadiazine | 251.0 | 156.0 | 92.0 | 12 / 24 |

| Sulfathiazole | 256.0 | 156.0 | 92.0 | 14 / 26 |

| Sulfamerazine | 265.0 | 156.0 | 92.0 | 16 / 28 |

| Sulfamethazine | 279.1 | 186.0 | 156.0 | 18 / 16 |

| Sulfamethoxazole | 254.0 | 156.0 | 108.0 | 14 / 22 |

| Sulfadimethoxine | 311.1 | 156.0 | 92.0 | 20 / 32 |

| Sulfapyridine | 250.1 | 156.0 | 108.0 | 18 / 24 |

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met for every batch:

-

Linearity: R² > 0.99 for matrix-matched calibration curves (5 – 200 µg/kg).

-

Recovery: Absolute recovery must be between 70% and 120%.

-

Ion Ratio: The ratio of Quant/Qual ions in the sample must match the standard within ±20% (per SANTE/11312/2021 guidelines).

-

Retention Time: Sample RT must be within ±0.1 min of the standard.

Matrix Effect Mitigation

Sulfonamides are prone to ion suppression in ESI+.

-

Protocol: Use Matrix-Matched Calibration Standards . Prepare blank tissue extract (as per Section 4.2) and spike standards into the final extract. This compensates for matrix effects that internal standards might not fully correct if not isotopically identical.

References

-

European Commission. (2010). Commission Regulation (EU) No 37/2010 of 22 December 2009 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin. Official Journal of the European Union.

-

USDA Food Safety and Inspection Service (FSIS). (2021). CLG-SUL4.03: Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Chemistry Laboratory Guidebook.

- Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AO

Application Notes and Protocols for In Vivo Efficacy Testing of Sulfonamides

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental models to test the efficacy of sulfonamides. This document emphasizes scientific integrity, ethical considerations, and detailed, field-proven protocols for various therapeutic areas.

Introduction: The Enduring Relevance of Sulfonamides

Sulfonamides, the first class of synthetic antimicrobial agents, remain a cornerstone in both human and veterinary medicine due to their broad-spectrum activity, cost-effectiveness, and synergistic potential with other drugs.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][4] This pathway is essential for microbial DNA and RNA synthesis, and its absence in humans, who obtain folic acid from their diet, provides a basis for selective toxicity.[3]

The therapeutic landscape of sulfonamides has expanded beyond their antibacterial origins to include applications as antiprotozoal agents against parasites like Toxoplasma gondii and Pneumocystis jirovecii, as well as emerging roles in oncology as carbonic anhydrase inhibitors and cell cycle modulators.[5][6][7][8]

In vivo efficacy testing is a critical step in the preclinical development of novel sulfonamide-based therapies. These studies bridge the gap between in vitro activity and clinical utility, providing essential data on a drug's performance within a complex biological system.[9] This guide provides robust, validated protocols for evaluating sulfonamide efficacy in established animal models.

Foundational Principles: Scientific and Ethical Integrity

The credibility of in vivo research hinges on meticulous study design and a strong ethical framework. All animal studies must be conducted in compliance with institutional and national guidelines, with a focus on the "3Rs" principles: Replacement, Reduction, and Refinement.[10][11]

-

Replacement: Utilizing non-animal methods (e.g., in vitro models, computational modeling) whenever possible.

-

Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

-

Refinement: Minimizing animal pain, suffering, and distress through optimized housing, handling, and experimental procedures.[8][10]

A clear scientific rationale for the use of animal models is paramount, and all protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[1][11]

General Workflow for In Vivo Sulfonamide Efficacy Studies

A typical in vivo efficacy study for a sulfonamide follows a structured workflow, from initial preparation to final data analysis. This workflow ensures reproducibility and the generation of high-quality, translatable data.

Caption: General workflow for in vivo sulfonamide efficacy testing.

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

Understanding the PK/PD relationship of a sulfonamide is crucial for designing effective dosing regimens. There are significant species-specific differences in sulfonamide metabolism and elimination, making direct extrapolation of human data to animal models inappropriate.[12] Preliminary PK studies in the chosen animal model are highly recommended to determine key parameters such as half-life (t½), maximum concentration (Cmax), and volume of distribution (Vss).[13]

For antibacterial sulfonamides, the primary PK/PD index is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC). A target of 40-60% is often associated with bacteriostatic activity.

Application-Specific Protocols

The following sections provide detailed protocols for testing sulfonamide efficacy in various disease models.

Antibacterial Efficacy: Murine Sepsis Model

This model evaluates the efficacy of sulfonamides against systemic bacterial infections.

5.1.1 Rationale for Model Selection

The murine sepsis model mimics the systemic nature of severe bacterial infections, allowing for the assessment of a drug's ability to reduce bacterial burden in the bloodstream and prevent mortality. Mice are a suitable model due to their genetic tractability, well-characterized immune system, and the availability of a wide range of pathogens.

5.1.2 Step-by-Step Protocol

-

Animal Selection: Use 6-8 week old, immunocompetent mice (e.g., BALB/c or C57BL/6). Group animals (n=8-10 per group) to ensure statistical power.

-

Inoculum Preparation:

-

Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) to mid-logarithmic phase in appropriate broth.

-

Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) by centrifugation.

-

Resuspend the pellet in sterile saline and adjust the optical density (OD) to achieve the desired inoculum concentration (typically 1 x 10⁷ to 1 x 10⁸ Colony Forming Units (CFU)/mL). The final concentration should be confirmed by plating serial dilutions.

-

-

Infection:

-

Inject 0.1 mL of the bacterial suspension intraperitoneally (IP). This dose should be predetermined in pilot studies to cause a non-lethal but significant infection.

-

-

Drug Formulation and Administration:

-

Prepare the sulfonamide formulation. For oral administration (gavage), a common vehicle is 0.5% carboxymethylcellulose. For intravenous (IV) injection, ensure the drug is dissolved in a sterile, biocompatible vehicle like saline, and the pH is adjusted.

-

Initiate treatment at a clinically relevant time point post-infection (e.g., 1-2 hours). Administer the drug according to the predetermined dosing schedule based on PK data.

-

-

Monitoring and Endpoints:

-

Monitor animals at least twice daily for clinical signs of illness (e.g., lethargy, piloerection, hypothermia) and record survival for 7-14 days.

-

At a predetermined time point (e.g., 24 hours post-infection), a subset of animals can be euthanized to determine bacterial load in the blood and key organs (spleen, liver).

-

For bacterial load determination, aseptically collect blood and organs. Homogenize tissues, perform serial dilutions, and plate on appropriate agar to enumerate CFUs.

-

5.1.3 Data Presentation

| Treatment Group | Dose (mg/kg) | Route | Survival Rate (%) at Day 7 | Bacterial Load in Spleen (Log10 CFU/g) at 24h |

| Vehicle Control | - | PO | 10 | 7.5 ± 0.4 |

| Sulfonamide X | 25 | PO | 80 | 4.2 ± 0.3 |

| Sulfonamide X | 50 | PO | 100 | 2.1 ± 0.2 |

Antiprotozoal Efficacy: Murine Model of Toxoplasmosis

This model is used to evaluate the efficacy of sulfonamides against Toxoplasma gondii. The combination of pyrimethamine and a sulfonamide (e.g., sulfadiazine) is a standard treatment for toxoplasmosis.[14][15]

5.2.1 Rationale for Model Selection

Mice are a natural host for T. gondii and develop both acute and chronic stages of infection, mirroring human disease. This model allows for the assessment of drug efficacy against the rapidly replicating tachyzoite stage.

5.2.2 Step-by-Step Protocol

-

Animal Selection: Use 6-8 week old mice (e.g., Swiss Webster or C57BL/6).

-

Parasite Preparation:

-

Maintain a virulent strain of T. gondii (e.g., RH strain) by serial passage in mice or cell culture.

-

Harvest tachyzoites from the peritoneal fluid of infected mice or from infected cell cultures.

-

Wash the parasites with sterile PBS and count using a hemocytometer.

-

-

Infection:

-

Infect mice by IP injection with a standardized number of tachyzoites (e.g., 1 x 10³ to 1 x 10⁴).

-

-

Drug Administration:

-

Begin treatment 24 hours post-infection and continue for a specified duration (e.g., 7-10 days). Sulfonamides are typically administered via oral gavage or in medicated drinking water.

-

-

Monitoring and Endpoints:

-

Primary endpoint is survival time. Monitor animals daily and record mortality.

-

Secondary endpoints can include parasite burden in tissues (brain, spleen, lungs) at the end of the treatment period.

-

Parasite burden can be quantified by quantitative PCR (qPCR) for the T. gondii B1 gene or by counting tissue cysts in the brain for chronic infection models.

-

5.2.3 Data Presentation

| Treatment Group | Daily Dose (mg/kg) | Mean Survival Time (Days) | Brain Cyst Burden (at Day 30) |

| Vehicle Control | - | 8.5 ± 1.2 | 5,200 ± 850 |

| Sulfadiazine | 40 | 21.3 ± 2.5 | 1,100 ± 320 |

| Pyrimethamine + Sulfadiazine | 10 + 40 | >30 (100% survival) | <100 |

Anticancer Efficacy: Human Tumor Xenograft Model

This model is used to evaluate the antitumor activity of sulfonamide derivatives.

5.3.1 Rationale for Model Selection

Xenograft models using immunodeficient mice (e.g., nude or SCID mice) allow for the growth of human cancer cells, providing a platform to assess the in vivo efficacy of anticancer agents against human tumors.

5.3.2 Step-by-Step Protocol

-

Animal Selection: Use 6-8 week old immunodeficient mice.

-

Cell Culture and Implantation:

-

Culture a human cancer cell line of interest (e.g., breast, lung, colon cancer) under standard conditions.

-

Harvest cells and resuspend in a mixture of sterile PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶ to 5 x 10⁶) into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Measure tumor dimensions with calipers at least twice a week. Tumor volume is typically calculated using the formula: (Length x Width²)/2.

-

Randomize mice into treatment groups when tumors reach the target size.

-

-

Drug Administration:

-

Administer the sulfonamide compound and vehicle control according to the planned schedule (e.g., daily, every other day) and route (e.g., oral gavage, IP, IV).

-

-

Monitoring and Endpoints:

-

Monitor animal body weight as an indicator of toxicity.

-

Continue to measure tumor volume throughout the study.

-

The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

The study is typically terminated when tumors in the control group reach a predetermined size or if animals show signs of excessive toxicity.

-

5.3.3 Data Presentation

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 1250 ± 150 | - | +5.2 |

| Sulfonamide Y | 50 | 625 ± 90 | 50 | +1.5 |

| Sulfonamide Y | 100 | 250 ± 50 | 80 | -2.3 |

Conclusion

The in vivo models described in these application notes provide a robust framework for evaluating the efficacy of sulfonamides across a range of therapeutic indications. The choice of model, careful study design, and adherence to ethical principles are critical for generating reliable and translatable preclinical data. By following these detailed protocols, researchers can effectively assess the therapeutic potential of novel sulfonamide derivatives and contribute to the development of new medicines.

References

-

Animal Studies: Important Ethical Considerations You Need to Know. (2017). Enago Academy. Available at: [Link]

-

Ethical use of animals in medicine testing. (2025). European Medicines Agency. Available at: [Link]

-

Ethical considerations in animal studies. (n.d.). PMC - NIH. Available at: [Link]

-

Summary of key considerations for using animal models to support antibacterial drug development. (n.d.). ResearchGate. Available at: [Link]

-

Animal model, efficacy. (n.d.). GARDP Revive. Available at: [Link]

-

Animal models in the evaluation of antimicrobial agents. (n.d.). ASM Journals. Available at: [Link]

-